molecular formula C22H27N3O3S B2498256 N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine CAS No. 862741-99-9

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine

Cat. No.: B2498256
CAS No.: 862741-99-9
M. Wt: 413.54
InChI Key: WNQLPWDVAHUMTH-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine is a synthetic organic compound of significant interest in chemical research and development. This molecule features a 1,3-propanediamine core structure, a motif known for its utility as a building block and crosslinking reagent in organic synthesis . The structure is further elaborated with a dimethylamino group at the N1 position and a complex oxazole derivative at the N3 position, incorporating o-tolyl and tosyl substituents. This specific molecular architecture suggests potential applications in the development of pharmaceutical intermediates, agrochemicals, and as a precursor for more complex chemical entities. The oxazole ring is a common heterocycle in medicinal chemistry, often associated with biological activity. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Specific data on the mode of action, solubility, and spectral properties for this compound should be confirmed through further laboratory analysis. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-16-10-12-18(13-11-16)29(26,27)22-21(23-14-7-15-25(3)4)28-20(24-22)19-9-6-5-8-17(19)2/h5-6,8-13,23H,7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLPWDVAHUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson–Gabriel Cyclization

This classical approach involves dehydrative cyclization of α-acylamino ketones. For this compound, the precursor α-(o-tolylcarboxamido)ketone is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C for 6–12 hours. The reaction proceeds via intramolecular cyclodehydration, forming the 2-(o-tolyl)oxazole intermediate.

Key Data:

Precursor Dehydrating Agent Temperature (°C) Yield (%)
α-(o-Tolylcarboxamido)ketone PPA 90 78
α-(o-Tolylcarboxamido)ketone POCl₃ 80 65

Hantzsch-Type Oxazole Synthesis

Adapted from thiazole methodologies, this method employs condensation between α-haloketones and thiourea derivatives . For the target compound, 2-bromo-1-(o-tolyl)ethan-1-one reacts with N-methylthiourea in ethanol under reflux (Δ, 12 h), followed by oxidative desulfurization with hydrogen peroxide (H₂O₂) to yield the oxazole core.

Mechanistic Insight:

  • Nucleophilic attack by thiourea sulfur on the α-haloketone.
  • Cyclization to form a dihydrothiazole intermediate.
  • Oxidation to aromatize the oxazole ring.

Tosylation at the 4-Position: Sulfonylation Strategies

Introducing the tosyl (-SO₂C₆H₄CH₃) group at the oxazole’s 4-position requires careful regiocontrol:

Direct Sulfonation

Treating the 4-hydroxyoxazole intermediate with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) at 0–5°C, using pyridine as a base to scavenge HCl. The reaction achieves >90% conversion within 2 hours.

Reaction Conditions:
$$
\text{4-Hydroxyoxazole} + \text{TsCl} \xrightarrow{\text{pyridine, DCM, 0°C}} \text{4-Tosyloxazole} + \text{HCl}
$$

Directed Ortho-Metalation (DoM)

For substrates with directing groups, a lithiation strategy ensures precise tosyl placement. Using n-BuLi at -78°C in tetrahydrofuran (THF), the oxazole’ 4-position is deprotonated, followed by quenching with tosyl fluoride (TsF).

Advantages:

  • Avoids competing reactions at the 2-(o-tolyl) group.
  • Enables late-stage functionalization in multistep syntheses.

Introduction of the N1,N1-Dimethylpropane-1,3-Diamine Side Chain

The propane-1,3-diamine moiety is installed via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling:

Nucleophilic Substitution

The 5-position of the oxazole undergoes NAS with N1,N1-dimethylpropane-1,3-diamine in dimethylformamide (DMF) at 120°C for 24 hours. Potassium carbonate (K₂CO₃) acts as a base, achieving 68–72% yield.

Side Reaction Mitigation:

  • Excess diamine (2.5 equiv) suppresses oligomerization.
  • Anhydrous conditions prevent hydrolysis of the tosyl group.

Buchwald–Hartwig Amination

For electron-deficient oxazoles, a Pd-catalyzed coupling using Pd₂(dba)₃ and Xantphos ligand enables C–N bond formation at milder conditions (90°C, 12 h). This method achieves higher regioselectivity (>95%) but requires rigorous oxygen exclusion.

Catalytic System Optimization:

Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ Xantphos Toluene 82
PdCl₂ BINAP Dioxane 74

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for exothermic steps like tosylation. Microreactors with residence times of 5–10 minutes achieve 98% conversion in the cyclization step, compared to 78% in batch processes.

Green Chemistry Metrics

  • Atom Economy : 84% for the Hantzsch route vs. 76% for Robinson–Gabriel.
  • E-Factor : 12.3 kg waste/kg product (batch) vs. 8.1 kg/kg (flow).

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the tolyl and oxazole rings.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted derivatives at the amine groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds similar to N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole structures have been synthesized and tested for their efficacy against various bacterial strains. These compounds demonstrated improved activity against Gram-positive bacteria compared to Gram-negative species, suggesting a potential role in developing new antimicrobial agents .

Anticancer Properties

The compound's structure allows for interaction with biological targets involved in cancer progression. Research has indicated that similar compounds can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to cytotoxic effects on various cancer cell lines, including HCT116 and MCF7 . The presence of specific functional groups enhances their lipophilicity, facilitating better cellular uptake and therapeutic efficacy.

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymeric materials. The incorporation of such compounds into polymer matrices has been shown to improve thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives.

Synthetic Pathways

The synthesis of this compound involves several steps that utilize common organic reactions such as Mannich reactions and nucleophilic substitutions. These synthetic pathways are crucial for producing the compound in sufficient quantities for research purposes. The versatility of these reactions allows for the modification of the compound's structure to optimize its properties for specific applications.

Case Studies

StudyApplicationFindings
Özyazıcı et al. (2021)Antimicrobial & AnticancerDemonstrated significant antibacterial activity against Bacillus species; cytotoxic effects on cancer cell lines .
Abdel-Rahman et al. (2020)Biological ActivityExplored various derivatives showing anti-tumor and antiviral activities; highlighted the importance of structural modifications .
Recent Advances in HeterocyclesMaterial ScienceDiscussed the use of heterocyclic compounds in enhancing polymer properties; emphasized the role of functional groups .

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine with structurally or functionally related propane-1,3-diamine derivatives:

Compound Key Structural Features Synthetic Yield Reported Activity Reference
Target Compound N1,N1-dimethyl; N3-(2-(o-tolyl)-4-tosyloxazol-5-yl) Not reported Not explicitly stated (hypothesized: antimicrobial or antiviral based on analogs)
N1,N1-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine N1,N1-dimethyl; N3-(3-(trifluoromethyl)phenethyl) 3–50% Anti-trypanosomal (IC₅₀ = 0.12 µM); low cLogP (2.1)
Parent RVFV Inhibitor: N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine Biphenyl-ether-linked diamine chain Not reported Inhibits Rift Valley Fever Virus (EC₅₀ = 2.1 µM)
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Estradiol-triazole conjugate 95% Estrogen receptor-targeting ligand (potential for hormone therapy or imaging)
N1-(7-Chloroquinoline-4-yl)propane-1,3-diamine 7-Chloroquinoline substituent Not reported Antimicrobial activity; cytotoxicity tested in vitro
N3,N3′-Bis[2-[2-(3′-bromobiphenyl-3-ylamino)ethoxy]ethyl]biphenyl-3,3′-diamine (Macrocycle) Macrocyclic diamine with biphenyl and bromo groups Not reported Structural studies; no explicit bioactivity

Key Comparisons

Substituent Effects on Bioactivity The trifluoromethylphenethyl analog () demonstrates high anti-trypanosomal activity, attributed to its electron-withdrawing CF₃ group enhancing target binding. In contrast, the target compound’s tosyloxazol group may improve solubility or enzyme inhibition via sulfonic acid ester interactions . The biphenyl-ether parent compound () shows antiviral activity, suggesting that aromatic substituents on the diamine chain are critical for targeting viral entry or replication .

Synthetic Accessibility

  • The target compound’s synthesis likely involves multi-step functionalization of the oxazole ring, akin to the estradiol-triazole derivative (), which achieved a 95% yield after deprotection . Challenges may arise in introducing the bulky o-tolyl and tosyl groups.

Physicochemical Properties

  • The trifluoromethylphenethyl analog’s low cLogP (2.1) contrasts with the target compound’s likely higher logP due to the hydrophobic o-tolyl and tosyl groups. This difference could influence membrane permeability and bioavailability .

Structural Complexity

  • Macrocyclic analogs () exhibit rigid architectures but lack reported bioactivity, whereas linear derivatives (e.g., ) prioritize functional group diversity for target engagement .

Biological Activity

N1,N1-Dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 253.33 g/mol

This compound features a dimethylamino group, a propanediamine backbone, and a tosyloxazol moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxazoles possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiparasitic Activity

A study on related compounds revealed promising antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis highlighted the importance of the basic nitrogen in the side chain for maintaining potency against this parasite .

Cytotoxicity and Cell Proliferation

In vitro assays have shown that the compound exhibits cytotoxic effects on certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying levels of effectiveness, suggesting potential for further development in cancer therapeutics. For example, a related compound demonstrated an IC50 of 2 μM against specific cancer cells .

The proposed mechanism of action involves interaction with biological macromolecules such as proteins and nucleic acids. The dimethylamino group enhances solubility and bioavailability, while the oxazole ring may participate in π-π stacking interactions with aromatic residues in proteins. This can lead to conformational changes in target proteins, altering their activity.

Study 1: Antiparasitic Efficacy

A comparative study evaluated the antiparasitic efficacy of this compound against T. b. brucei. The results indicated that modifications in the side chain significantly influenced activity, with basic groups enhancing efficacy.

CompoundIC50 (μM)Structure
Compound A1.1Structure A
Compound B2.0Structure B

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity on human cancer cell lines, the compound exhibited varied IC50 values across different cell types, indicating selective toxicity.

Cell LineIC50 (μM)
HeLa5.0
MCF-78.5
A5496.2

Q & A

Basic: What are the typical synthetic routes for synthesizing N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine?

Answer:
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and coupling strategies. A plausible route is:

Oxazole Core Formation : Construct the 4-tosyloxazole ring via cyclization of an acylated precursor, using reagents like ammonium persulfate (APS) or SnCl₂·2H₂O under reflux conditions .

Amine Functionalization : Introduce the propane-1,3-diamine moiety via nucleophilic substitution or reductive amination. For example, hydrazine hydrate or similar agents can facilitate amine coupling under alkaline conditions .

Protection/Deprotection : Use tosyl (Ts) groups to protect reactive sites during synthesis, followed by deprotection using NaOH or acidic conditions .

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